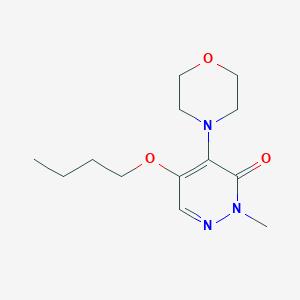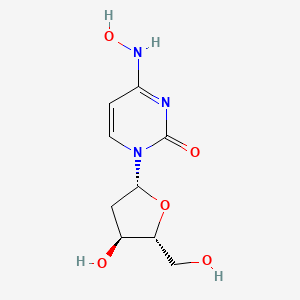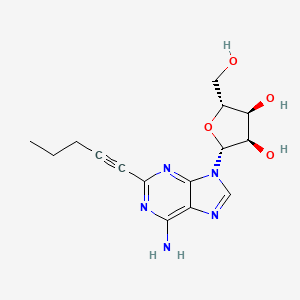
Lactaral
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lactaral is a sesquiterpene compound found in certain species of the Lactarius genus of mushrooms. These mushrooms belong to the family Russulaceae and are known for their milky latex exudate. This compound is one of the many bioactive compounds isolated from these mushrooms, and it has garnered interest due to its unique chemical structure and potential biological activities .
準備方法
Synthetic Routes and Reaction Conditions
Lactaral can be synthesized through various methods, including the extraction from natural sources and chemical synthesis. The extraction process typically involves the use of organic solvents to isolate the compound from the mushroom matrix. Chemical synthesis of this compound involves the construction of the sesquiterpene skeleton through a series of reactions, including cyclization, oxidation, and reduction steps. The specific reaction conditions, such as temperature, pressure, and catalysts, vary depending on the chosen synthetic route .
Industrial Production Methods
Industrial production of this compound is primarily focused on optimizing the extraction process from natural sources. This involves large-scale cultivation of Lactarius mushrooms, followed by solvent extraction and purification techniques such as chromatography. Advances in biotechnological methods, including the use of genetically modified organisms, are also being explored to enhance the yield and efficiency of this compound production .
化学反応の分析
Types of Reactions
Lactaral undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form lactaroscrobiculide B, a sesquiterpene lactone with a carbonyl group.
Reduction: Reduction of this compound can yield different furanosesquiterpenes.
Substitution: This compound can participate in substitution reactions, particularly involving its furan ring.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, with specific temperatures and solvents to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of this compound include various sesquiterpene derivatives, such as lactaroscrobiculide B and other furanosesquiterpenes. These products have been studied for their potential biological activities .
科学的研究の応用
Chemistry: Lactaral serves as a model compound for studying sesquiterpene synthesis and reactivity.
Biology: Research has focused on the ecological role of this compound in mushroom defense mechanisms and its interactions with other organisms.
Medicine: Preliminary studies suggest that this compound and its derivatives may possess antimicrobial, anti-inflammatory, and anticancer properties, making them potential candidates for drug development.
Industry: This compound is being explored for its potential use in the development of natural pesticides and other agrochemical products
作用機序
The mechanism of action of lactaral involves its interaction with various molecular targets and pathways. This compound is believed to exert its effects through the modulation of enzyme activity and signaling pathways. For example, this compound has been shown to inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation. Additionally, this compound may interact with cellular receptors to induce apoptosis in cancer cells .
類似化合物との比較
Lactaral shares structural similarities with other sesquiterpenes found in the Lactarius genus, such as furoscrobiculins and lactaroscrobiculide B. this compound is unique due to its specific furan ring structure and the presence of certain functional groups that confer distinct biological activities. Similar compounds include:
Furoscrobiculins: These compounds also contain furan rings but differ in their substitution patterns.
Lactaroscrobiculide B: A sesquiterpene lactone with a carbonyl group, formed through the oxidation of this compound
This compound’s unique chemical structure and diverse biological activities make it a compound of significant interest in scientific research and industrial applications.
特性
CAS番号 |
54462-53-2 |
|---|---|
分子式 |
C15H20O2 |
分子量 |
232.32 g/mol |
IUPAC名 |
4-[(2R)-2-(4,4-dimethylcyclopenten-1-yl)propyl]furan-3-carbaldehyde |
InChI |
InChI=1S/C15H20O2/c1-11(12-4-5-15(2,3)7-12)6-13-9-17-10-14(13)8-16/h4,8-11H,5-7H2,1-3H3/t11-/m1/s1 |
InChIキー |
VTVXUNQJWFOXFX-LLVKDONJSA-N |
異性体SMILES |
C[C@H](CC1=COC=C1C=O)C2=CCC(C2)(C)C |
正規SMILES |
CC(CC1=COC=C1C=O)C2=CCC(C2)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-((4-Oxo-3-phenyl-4H-pyrazino[1,2-a]pyrimidin-2-yl)oxy)ethyl acetate](/img/structure/B12925819.png)
![Benzamide, N-(4-amino-6-quinazolinyl)-2-[(4-fluorophenoxy)methyl]-](/img/structure/B12925822.png)
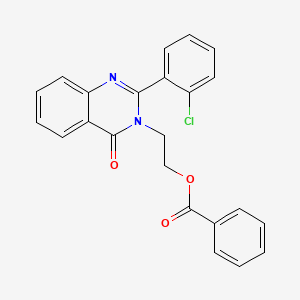
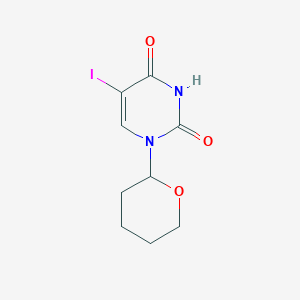
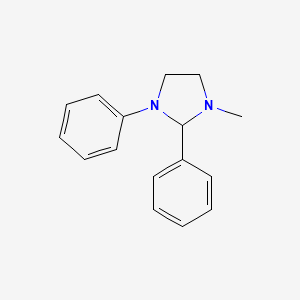
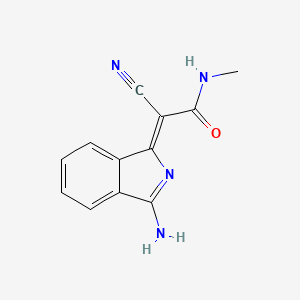
![2,6-difluoro-N-[5-[4-methyl-1-(1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl]pyrazin-2-yl]benzamide](/img/structure/B12925859.png)
![2-[4-(Difluoromethoxy)phenyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12925866.png)
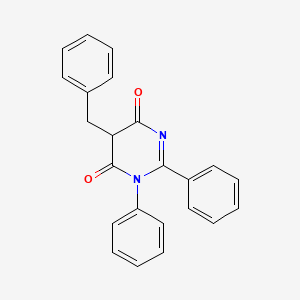
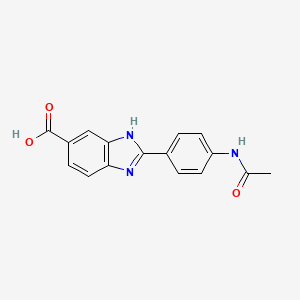
![1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-one](/img/structure/B12925883.png)
